molecular formula C17H13ClN4O6S B2871428 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide CAS No. 303035-41-8

5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide

Cat. No.: B2871428
CAS No.: 303035-41-8
M. Wt: 436.82
InChI Key: BDMQDAQUGREJLG-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide is a benzamide derivative featuring a 5-methylisoxazole sulfonamide moiety linked to a nitro-substituted chlorobenzamide core. This structure combines a sulfonamide group (known for antimicrobial activity ) with electron-withdrawing nitro and chloro substituents, which may enhance stability and modulate biological interactions.

Properties

IUPAC Name

5-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O6S/c1-10-8-16(20-28-10)21-29(26,27)13-5-3-12(4-6-13)19-17(23)14-9-11(18)2-7-15(14)22(24)25/h2-9H,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMQDAQUGREJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes:

  • Nitration: : The starting material, 5-chloro-2-nitrobenzamide, undergoes nitration to introduce the nitro group at the 2-position of the benzene ring.

  • Sulfamoylation: : The nitrobenzamide is then treated with sulfamoyl chloride to introduce the sulfamoyl group.

  • Coupling Reaction: : The sulfamoylated compound is coupled with 5-methylisoxazole-3-amine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in different biological activities.

  • Substitution: : The chloro group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Alcohols, ethers, and other functionalized derivatives.

Scientific Research Applications

The compound 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide, also known as 303035-41-8, is a complex organic compound with diverse applications in medicine and agriculture due to its various functional groups, including a chloro group, a nitro group, and a sulfamoyl group attached to a phenyl ring. It belongs to a class of sulfonamide derivatives known for their diverse biological activities.

Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the provided documents suggest potential applications based on similar compounds and structural features:

  • Immunomodulating Agent: Related compounds, such as N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide, have been synthesized as immunomodulating leflunomide analogs for treating rheumatoid arthritis .
  • Antimicrobial Agent: Some sulfonamide derivatives are known for their antimicrobial properties.
  • Treatment of Non-Small-Cell Lung Carcinoma (NSCLC) and Ovarian Cancer: Dianhydrogalactitol is effective in suppressing the growth of cancer stem cells and is active against tumors that are refractory to temozolomide, cisplatin, and thymidine kinase inhibitors .
  • Carbonic Anhydrase Inhibitors: Sulfamethoxazole derivatives have been identified as selective Carbonic Anhydrase IX and XII inhibitors .

Comparison to Similar Compounds

This compound shares structural similarities with other compounds:

  • Sulfamethoxazole: A well-known antimicrobial sulfonamide.
  • Isoniazid: Another sulfonamide derivative used in tuberculosis treatment.
  • Sulfadiazine: Used in combination with other drugs for treating infections.
  • 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide: An organic compound with potential applications in various scientific fields .
  • 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid : Has a molecular weight of 322.75 .

Mechanism of Action

The mechanism by which 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide exerts its effects involves its interaction with biological targets. The nitro group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The sulfamoyl group may mimic the structure of natural substrates, interfering with metabolic pathways.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a common sulfamoylphenyl backbone with several analogs but differs in substituents (Table 1). Key structural variations include:

  • Nitro vs.
  • Heterocyclic Modifications: Compounds like 5-cyano-4-(4-methoxyphenyl)-2-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-6-thioxo-1,6-dihydropyridine-3-carboxamide (Compound 5, ) incorporate thioxo-dihydropyridine rings, diverging from the benzamide core.
  • Acetamide Linkers : Derivatives such as 2-(4-isobutylphenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide (Compound 9, ) use acetamide spacers instead of benzamide, affecting conformational flexibility.

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents (R1, R2) Key Functional Groups Evidence ID
Target Compound Benzamide R1: Cl, R2: NO2 Nitro, Chloro, Sulfonamide -
5-Chloro-2-hydroxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide Benzamide R1: Cl, R2: OH Hydroxy, Chloro, Sulfonamide
Compound 5 () Thioxo-dihydropyridine R1: 4-Methoxyphenyl, R2: CN Thioxo, Cyano
Compound 9 () Acetamide R1: 4-Isobutylphenyl Acetamide, Sulfonamide

Physicochemical Properties

The nitro and chloro substituents in the target compound likely increase its molecular weight and lipophilicity compared to hydroxy-containing analogs (e.g., Compound 51, m.p. >288°C ). Key comparisons include:

  • Melting Points : Hydroxy derivatives (e.g., Compound 51) exhibit higher melting points (>288°C) due to hydrogen bonding, whereas acetamide analogs (e.g., Compound 9, m.p. 165–167°C ) show lower thermal stability.
  • Synthetic Yields : The target compound’s synthesis (if analogous to methods) may mirror moderate yields (~55–70%) seen in related sulfonamide couplings .

Table 2: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Yield (%) Molecular Formula Evidence ID
5-Chloro-2-hydroxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide >288 71 C18H14ClN3O5S
4-Methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide 169–171 55 C21H19N3O4S3
2-(4-Isobutylphenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide 165–167 67.9 C23H26N3O4S

Table 3: Bioactivity Profiles of Key Analogs

Compound Name Bioactivity Mechanism/Notes Evidence ID
2-Hydroxy-5-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid (4h) Antibacterial (Gram-negative pathogens) Structural conjugation enhances permeability
2-(4-Isobutylphenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide Urease inhibition (IC50 = 22.3 µM) Docking suggests hydrophobic binding
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) PD-L1 inhibition (57.152%) Immune checkpoint modulation

Biological Activity

5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure, characterized by multiple functional groups, suggests potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN4O6S. The compound features a chloro group, a nitro group, and a sulfamoyl group, which may contribute to its biological activity.

PropertyValue
Molecular Weight404.83 g/mol
CAS Number303035-41-8
IUPAC Name5-chloro-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzamide
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within biological systems. The nitro group can act as an electrophile, engaging with nucleophilic sites in proteins, while the sulfamoyl group may mimic natural substrates, disrupting metabolic pathways.

Antimicrobial Activity

Sulfonamide derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects, potentially acting against bacterial infections.

Antidiabetic Potential

Research indicates that related compounds within the benzamide class have shown promising antidiabetic effects. For instance, a study on N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The compound 5o from this study demonstrated an IC50 value of 0.90±0.31μM0.90\pm 0.31\,\mu M against α-amylase, suggesting that structural similarities could imply comparable efficacy for this compound .

EnzymeCompoundIC50 (μM)
α-Amylase5o0.90±0.310.90\pm 0.31
α-Glucosidase5o10.75±0.5210.75\pm 0.52
Reference DrugAcarbose39.48±0.8039.48\pm 0.80

Case Studies and Research Findings

  • Antidiabetic Studies : A study focused on the synthesis and evaluation of various benzamide derivatives highlighted the potential of compounds similar to this compound in managing type 2 diabetes through glucokinase activation and enzyme inhibition .
  • Molecular Dynamics Simulations : Docking simulations conducted on related compounds indicated strong binding affinities to target enzymes, suggesting that modifications to the benzamide structure could enhance biological activity .
  • Toxicity Assessments : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis showed that synthesized compounds exhibited low toxicity profiles and favorable solubility characteristics, complying with Lipinski’s Rule of Five .

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